1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid” are not available, general reactions involving pyrazole boronic acids have been studied. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Protodeboronation of pinacol boronic esters has also been reported .Scientific Research Applications
Heterocyclic Compound Synthesis
Boronic acids and pyrazoles play a crucial role in the synthesis of heterocyclic compounds. For example, compounds similar to "1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid" can be used as building blocks in the synthesis of various heterocyclic structures. These structures are essential in developing dyes, sensors, and pharmaceuticals due to their significant biological and chemical properties (Gomaa & Ali, 2020).
Organic Light-Emitting Diodes (OLEDs)
Boronic acid-based materials, especially those incorporating pyrazole units, have emerged as potential candidates for use in OLEDs. Their structural design and synthesis can lead to the development of 'metal-free' infrared emitters, highlighting the role of boronic acids in organic optoelectronics (Squeo & Pasini, 2020).
Plant Boron Nutrition
The study of boron's role in plant growth and development is another area where related compounds could be of interest. Boron is essential for plant health, and its deficiency or toxicity can have significant impacts. Research on boron nutrition, mediated by boronic acids, contributes to understanding how boron affects plant hormonal production and signaling, potentially improving crop resilience and yield (Chen et al., 2022).
Drug Discovery
Boronic acids, including derivatives of pyrazole boronic acids, have been explored for their potential in drug discovery. They offer advantages such as enhancing the potency of drugs or improving their pharmacokinetics. The unique properties of boronic acids facilitate their incorporation into medicinal chemistry, leading to the development of new therapeutic agents (Plescia & Moitessier, 2020).
Seawater Desalination
Research on boron removal from seawater using reverse osmosis (RO) membranes is critical for desalination technologies. Boronic acid derivatives could potentially contribute to optimizing processes for boron removal, enhancing the quality of drinking water produced through desalination (Tu et al., 2010).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence various biochemical processes .
Mode of Action
Boronic acids, including 1-(1-borono-1-phenylmethyl)pyrazole-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, in which this compound can participate, are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science .
Result of Action
The ability of boronic acids to form reversible covalent complexes can lead to various effects, depending on the specific targets and the nature of the biochemical pathways involved .
properties
IUPAC Name |
[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQSLSZKRNDNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12B2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681727 |
Source
|
Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-17-5 |
Source
|
Record name | Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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